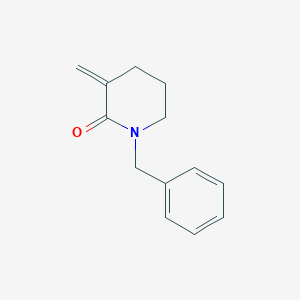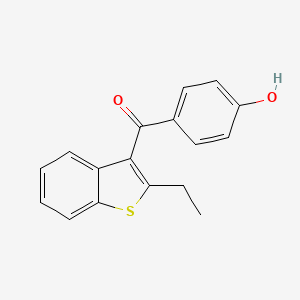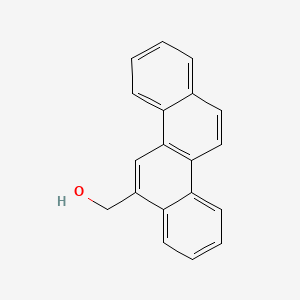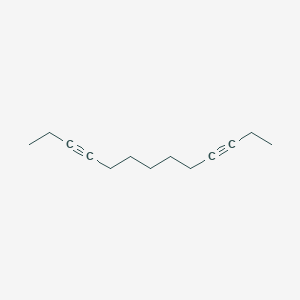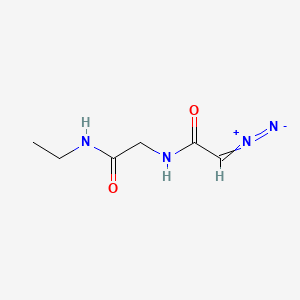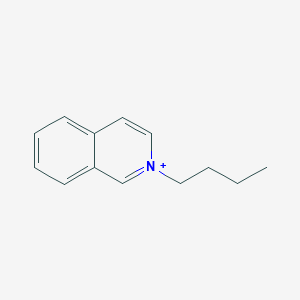
Isoquinolinium, 2-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-butyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives, including isoquinolinium salts, are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoquinolinium, 2-butyl- can be synthesized through the quaternization of isoquinoline with 2-butyl halides. This reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of isoquinolinium, 2-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification of the product is achieved through recrystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions include isoquinolinium N-oxide, reduced isoquinoline derivatives, and various substituted isoquinolinium salts .
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-butyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of isoquinolinium, 2-butyl- involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Known for its anti-malarial properties and used in the synthesis of chloroquine.
Pyridine: A basic heterocyclic organic compound used as a precursor to agrochemicals and pharmaceuticals.
Uniqueness
Isoquinolinium, 2-butyl- stands out due to its unique combination of properties, including its ability to act as a fluorescent probe and its potential therapeutic applications. Its structural modifications, such as the addition of the 2-butyl group, enhance its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
46316-04-5 |
|---|---|
Molekularformel |
C13H16N+ |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
2-butylisoquinolin-2-ium |
InChI |
InChI=1S/C13H16N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-8,10-11H,2-3,9H2,1H3/q+1 |
InChI-Schlüssel |
QIPOHFUODFGVHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
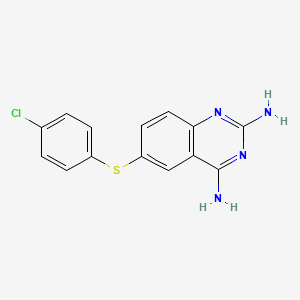
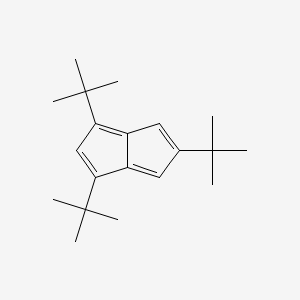
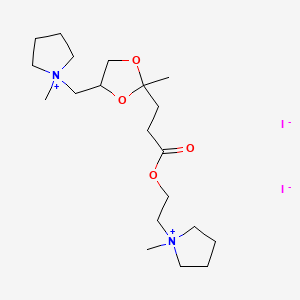
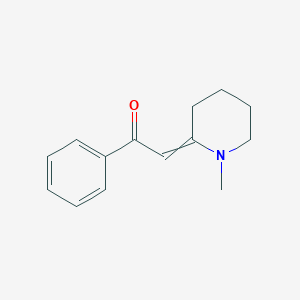
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride](/img/structure/B14665380.png)
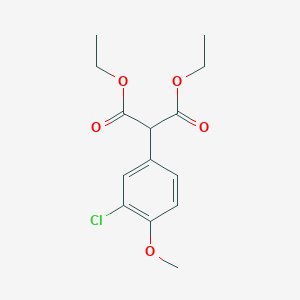
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
